C3a 70-77 acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C3a 70-77 acetate is an octapeptide acetate corresponding to the COOH terminus of C3a. It exhibits the specificity and 1 to 2% biologic activities of C3a . This compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
C3a 70-77 acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and the deprotection of amino groups using TFA .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
C3a 70-77 acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
Scientific Research Applications
C3a 70-77 acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for its potential therapeutic effects in conditions involving the complement system.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
C3a 70-77 acetate exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling pathways, leading to various biological responses such as chemotaxis, mast cell degranulation, and modulation of immune cell functions .
Comparison with Similar Compounds
Similar Compounds
C3a (70-77): The free base form of C3a 70-77 acetate.
C3a (70-77) TFA: The trifluoroacetate salt form of C3a (70-77).
Complement C3 Protein: A larger protein that includes the C3a 70-77 sequence
Uniqueness
This compound is unique due to its specific sequence and the presence of the acetate group, which enhances its stability and solubility compared to the free base form .
Properties
Molecular Formula |
C37H65N13O12 |
---|---|
Molecular Weight |
884.0 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H61N13O10.C2H4O2/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38;1-2(3)4/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40);1H3,(H,3,4)/t19-,20-,22-,23-,24-,25-,26-;/m0./s1 |
InChI Key |
GIPPSYIQQSOEKC-WCQUZJSSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.